

Application Notes and Protocols for Perivin

Labeling in Cellular Imaging Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Perivin is a novel, cell-permeable fluorescent probe designed for high-fidelity live-cell imaging. Its unique molecular structure ensures high specificity, exceptional brightness, and low cytotoxicity, making it an ideal tool for a wide range of cellular imaging studies.[1] Perivin belongs to the class of far-red fluorescent probes, which minimizes phototoxicity and background autofluorescence, enabling long-term imaging of sensitive biological processes.[1] These characteristics make Perivin a powerful tool for researchers investigating cellular dynamics, organelle interactions, and the mechanism of action of novel therapeutics.[2][3] This document provides detailed protocols for the application of Perivin in cellular imaging, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Principle of Perivin Labeling

Perivin is a fluorogenic probe, meaning its fluorescence is significantly enhanced upon binding to its specific intracellular target.[1] This property ensures a high signal-to-noise ratio, as unbound **Perivin** molecules remain in a low-fluorescent state, reducing background noise. The probe is designed to be highly permeable to the cell membrane, allowing for the direct labeling of intracellular structures without the need for genetic manipulation or harsh permeabilization techniques.[4][5]



Applications

Perivin can be utilized in a variety of cellular imaging applications, including:

- Live-cell imaging of dynamic processes: Track the movement and interaction of organelles, monitor cytoskeletal rearrangements, and observe cellular processes like endocytosis and exocytosis in real-time.[1][2]
- Super-resolution microscopy: The high photostability and brightness of **Perivin** make it suitable for advanced imaging techniques such as STED and SIM, enabling the visualization of subcellular structures with unprecedented detail.[1][2]
- High-content screening: Perivin can be used in automated imaging platforms to screen for compounds that alter cellular morphology or the localization of specific targets.
- Drug discovery and development: Investigate the mechanism of action of drug candidates by observing their effects on cellular structures and processes labeled with **Perivin**.[3]

Quantitative Data Summary

The following tables summarize the key photophysical properties of **Perivin** and provide a comparison with other common fluorescent probes.

Table 1: Photophysical Properties of Perivin

Property	Value	
Excitation Maximum (λex)	650 nm	
Emission Maximum (λem)	670 nm	
Molar Extinction Coefficient	>100,000 M ⁻¹ cm ⁻¹	
Quantum Yield (Φ)	>0.5 (in target-bound state)	
Photostability	High	
Cell Permeability	High	
Cytotoxicity	Low	



Table 2: Comparison of Perivin with Other Fluorescent Probes

Feature	Perivin	SiR-based Probes[1]	Genetically Encoded Probes (e.g., GFP)[4]
Labeling Method	Direct addition	Direct addition	Genetic transfection/transducti on
Toxicity	Low	Low	Generally low, but overexpression can be toxic
Wavelength	Far-red	Far-red	Varies (blue to red)
Photostability	High	High	Moderate to high
Genetic Manipulation	Not required	Not required	Required
Fluorogenicity	High	High	Not applicable

Experimental Protocols Protocol 1: Live-Cell Imaging with Perivin

This protocol describes the general procedure for staining and imaging live cells with **Perivin**.

Materials:

- Perivin stock solution (1 mM in DMSO)
- Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
- Phosphate-buffered saline (PBS)
- · Cells cultured on glass-bottom dishes or coverslips
- Fluorescence microscope equipped with appropriate filter sets (e.g., Cy5 filter set)

Procedure:



- Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
- **Perivin** Staining Solution Preparation: Dilute the **Perivin** stock solution in pre-warmed livecell imaging medium to the desired final concentration (typically 1-10 μM).
- Staining: Remove the culture medium from the cells and wash once with PBS. Add the **Perivin** staining solution to the cells.
- Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 30-60 minutes.
- Washing: Remove the staining solution and wash the cells two to three times with prewarmed live-cell imaging medium to remove unbound probe.
- Imaging: Image the cells using a fluorescence microscope with the appropriate excitation and emission filters. For time-lapse imaging, maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.

Protocol 2: Quantitative Analysis of Perivin Fluorescence Intensity

This protocol outlines the steps for quantifying the fluorescence intensity of **Perivin**-labeled structures.

Materials:

- Images of Perivin-labeled cells acquired using Protocol 1
- Image analysis software (e.g., ImageJ/Fiji, CellProfiler)

Procedure:

- Image Acquisition: Acquire images using consistent settings for laser power, exposure time, and gain to ensure comparability between different samples.
- Background Subtraction: Use the image analysis software to subtract the background fluorescence from the images.



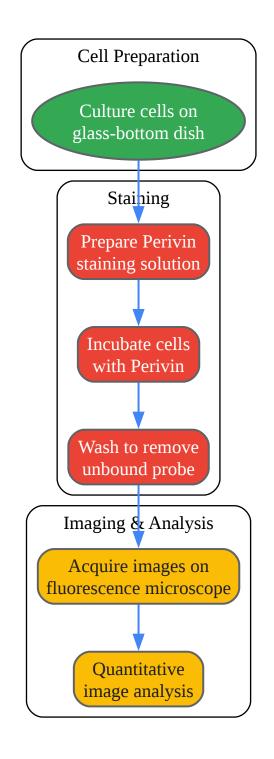




- Region of Interest (ROI) Selection: Define ROIs around the structures of interest (e.g., individual cells, organelles).
- Intensity Measurement: Measure the mean fluorescence intensity within each ROI.
- Data Analysis: Calculate the average fluorescence intensity and standard deviation across multiple cells or conditions. Perform statistical analysis to determine significant differences.

Visualizations

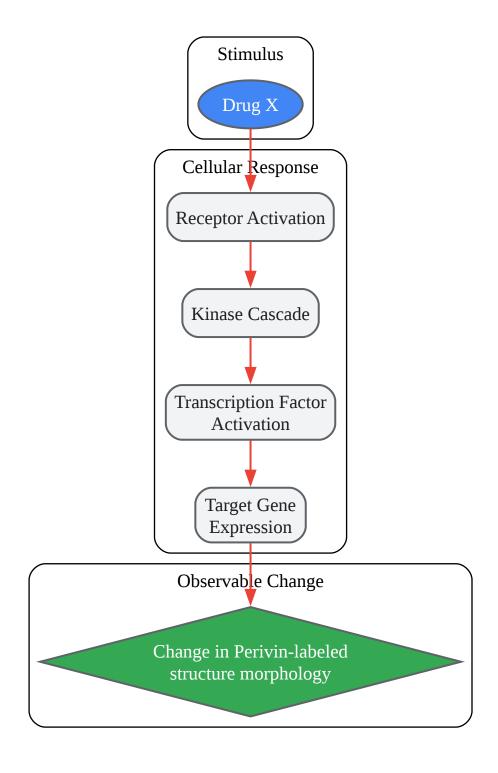




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Caption: Workflow for **Perivin** labeling and cellular imaging.





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Caption: Hypothetical signaling pathway leading to a change in **Perivin**-labeled structures.



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